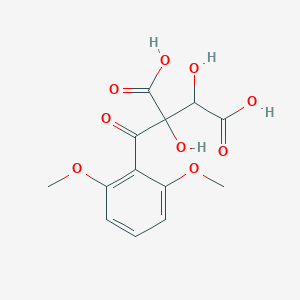
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid, also known as DMBD, is a compound that has been studied for its potential use in scientific research. It is a derivative of shikimic acid, which is a precursor to many important compounds in plants and bacteria. DMBD has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of interest to researchers.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid is not fully understood, but it is thought to involve the inhibition of key enzymes involved in various cellular processes. For example, 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, inflammatory molecules that are involved in the development of asthma and other inflammatory diseases.
Biochemical and Physiological Effects:
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been shown to have antioxidant activity and to inhibit the production of reactive oxygen species, which are involved in the development of many diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid in lab experiments is that it is relatively easy to synthesize. However, one limitation is that it is not widely available commercially, so researchers may need to synthesize it themselves.
Direcciones Futuras
There are many potential future directions for research on 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo.
Another area of interest is 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid's potential as an anti-inflammatory agent. Studies are needed to determine its effectiveness in animal models of inflammatory disease.
Finally, 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid's mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Métodos De Síntesis
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid can be synthesized from shikimic acid using a series of chemical reactions. The first step is the protection of the hydroxyl groups on shikimic acid using a benzyl group. This is followed by the selective oxidation of the benzyl group to a carboxylic acid, and then the removal of the benzyl group. The resulting compound is then reacted with 2,6-dimethoxybenzoyl chloride to yield 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment.
Another area of interest is 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid's potential as an anti-inflammatory agent. Studies have shown that 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid can inhibit the production of inflammatory cytokines, which are involved in the development of many inflammatory diseases.
Propiedades
Número CAS |
116212-44-3 |
|---|---|
Nombre del producto |
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid |
Fórmula molecular |
C13H14O9 |
Peso molecular |
314.24 g/mol |
Nombre IUPAC |
2-(2,6-dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H14O9/c1-21-6-4-3-5-7(22-2)8(6)9(14)13(20,12(18)19)10(15)11(16)17/h3-5,10,15,20H,1-2H3,(H,16,17)(H,18,19) |
Clave InChI |
OHOYMTBFHDBJSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=O)C(C(C(=O)O)O)(C(=O)O)O |
Sinónimos |
Mono(2,6-Dimethoxybenzoyl)tartaricacid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




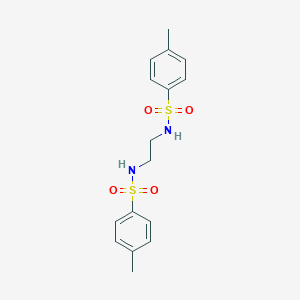
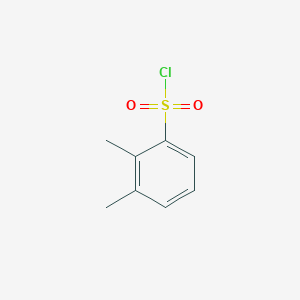


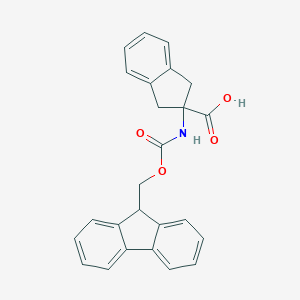


![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)

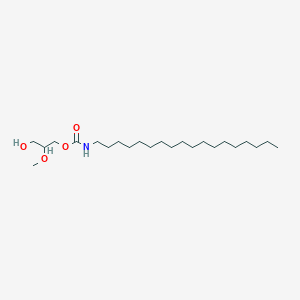
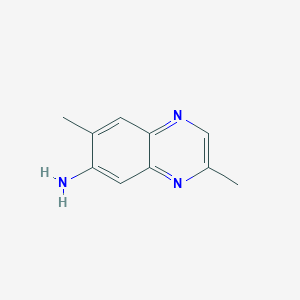
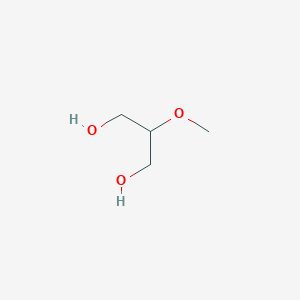
![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)